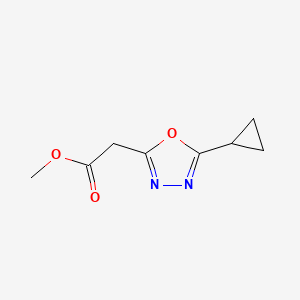

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate

Descripción

Historical Context and Significance in Heterocyclic Chemistry

1,3,4-Oxadiazoles represent a critical class of five-membered heterocyclic compounds featuring one oxygen and two nitrogen atoms. Their emergence as privileged scaffolds in drug discovery dates to the mid-20th century, with early applications in antimicrobial and anti-inflammatory agents. The structural versatility of 1,3,4-oxadiazoles enables bioisosteric replacement of esters and amides, enhancing metabolic stability in pharmaceutical candidates. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate epitomizes modern derivatization efforts, where cyclopropyl substituents are introduced to modulate electronic and steric properties for targeted biological activity. Its development aligns with trends in fragment-based drug design, particularly in optimizing solubility and pharmacokinetic profiles.

Molecular Identity and Nomenclature

The compound is systematically named methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate , reflecting its ester and oxadiazole moieties. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1803583-26-7 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| SMILES Notation | COC(=O)CC1=NN=C(O1)C2CC2 |

| InChI Key | NPMNUVPAPBRJEM-UHFFFAOYSA-N |

The IUPAC name derives from the 1,3,4-oxadiazole core substituted at position 5 with a cyclopropyl group and at position 2 with an acetoxymethyl side chain.

Structural Position within the 1,3,4-Oxadiazole Family

This compound belongs to the 2,5-disubstituted 1,3,4-oxadiazole subclass, characterized by:

- Position 2 : An acetoxymethyl group (–CH₂COOCH₃), which enhances hydrophilicity and serves as a metabolic handle for esterase-mediated hydrolysis.

- Position 5 : A cyclopropyl ring, conferring conformational rigidity and π-stacking capabilities critical for receptor binding.

Comparative analysis with analogues reveals distinct properties:

The cyclopropyl group’s strain energy (~27 kcal/mol) may enhance binding affinity in hydrophobic enzyme pockets.

Propiedades

IUPAC Name |

methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMNUVPAPBRJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(O1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-26-7 | |

| Record name | methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate has been investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is known for exhibiting various biological activities, including:

- Antimicrobial Activity : Research indicates that oxadiazole derivatives can possess significant antimicrobial properties. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate may be explored as a lead compound for developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies suggest that compounds containing oxadiazole rings can inhibit tumor growth. The structural modifications of this compound could lead to enhanced efficacy against specific cancer cell lines.

Case Study: Antimicrobial Activity

A study conducted on various oxadiazole derivatives showed that certain substitutions significantly increased their antibacterial activity against Gram-positive and Gram-negative bacteria. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate was among the compounds tested and exhibited promising results .

Agricultural Science

In the agricultural sector, methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate can be evaluated for its potential as a pesticide or herbicide. The unique structure of the oxadiazole ring may confer specific herbicidal properties.

Potential Applications:

- Herbicide Development : The compound's ability to disrupt plant growth mechanisms could be harnessed to create effective herbicides.

Case Study: Herbicide Efficacy

Research on oxadiazole-based herbicides has shown that they can effectively control weed species without harming crops. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate could be synthesized and tested for its efficacy in controlling resistant weed populations .

Material Science

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate may also find applications in material science due to its unique chemical structure.

Applications:

- Polymer Synthesis : The compound could serve as a monomer in the synthesis of functional polymers with specific properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Studies have indicated that incorporating oxadiazole units into polymer backbones enhances their thermal and mechanical properties. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate can be used to develop new materials for high-performance applications .

Mecanismo De Acción

The mechanism by which Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl in 6g) achieve higher yields (51.4%) than those with bulky or reactive substituents (e.g., 4-fluorobenzyl in 6h: 12.3%) .

- Ester Variations : Ethyl esters (e.g., in ) may offer slower metabolic degradation compared to methyl esters, influencing bioavailability .

Physicochemical Properties

Analysis :

- The cyclopropyl derivative’s molecular weight and solubility likely fall between simpler methyl analogs and bulkier aryl derivatives.

- The phenyl sulfanylacetate () exhibits significantly higher molecular weight (360.03 g/mol), which may reduce membrane permeability compared to the target compound .

Actividad Biológica

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate (CAS No. 1803583-26-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate has the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 196.20 g/mol. The structure features an oxadiazole ring, which is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 1803583-26-7 |

| SMILES | COC(=O)COCc1nnc(o1)C1CC1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate. Research indicates that compounds with oxadiazole scaffolds exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity :

- Antifungal Activity :

The precise mechanism by which methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate exerts its biological effects remains under investigation. However, it is hypothesized that the oxadiazole moiety may interact with specific cellular targets through covalent bonding or by inhibiting critical enzymatic pathways involved in microbial growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Q & A

Q. Can this compound act as a ligand for transition-metal complexes, and what coordination geometries are favored?

- Methodology : Synthesize Ni²⁺/Cu²⁺/Zn²⁺ complexes in ethanol. Characterize via UV-Vis (d-d transitions at ~600 nm for Cu²⁺) and magnetic susceptibility. The oxadiazole’s N,O donors favor square planar (Ni²⁺) or tetrahedral (Zn²⁺) geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.